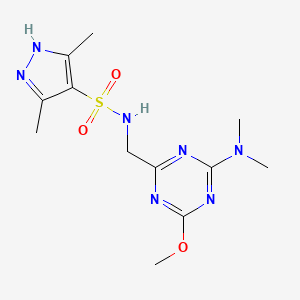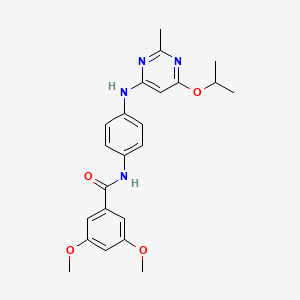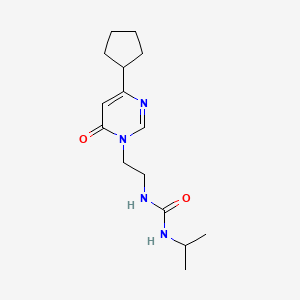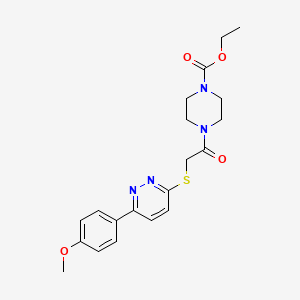
4-cyclopropyl-1-(2,3-difluorophenyl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyclopropyl-1-(2,3-difluorophenyl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential as a drug candidate. It falls under the category of triazole-based compounds, which have been extensively studied for their diverse pharmacological activities.
Applications De Recherche Scientifique
Novel Triazole Derivatives and Their Patent Review
Triazole derivatives, including 1H-1,2,3-triazole, have been the focus of extensive patent reviews due to their diverse biological activities. These compounds have been studied for their potential in treating various diseases, showcasing anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The synthesis and biological evaluation of these compounds highlight the ongoing interest in developing new drugs based on triazole structures. The need for more efficient preparations that consider green chemistry and the challenge of new diseases highlight the importance of these compounds in scientific research (Ferreira et al., 2013).
Synthetic Routes for Triazoles
The synthesis of 1,2,3-triazoles has been a significant area of research due to their wide range of applications in drug discovery, bioconjugation, and material science. The development of novel triazoles through various synthetic routes, including the copper-catalyzed azide-alkyne cycloaddition, highlights the compound's versatility and broad spectrum of biological activities. This review emphasizes the importance of triazoles in creating biologically active compounds (Kaushik et al., 2019).
Biological Features of Triazole Derivatives
The search for biologically active 1,2,4-triazole derivatives is driven by their demonstrated antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The generalization of scientific research points to the promising direction of using 1,2,4-triazoles and their derivatives in modern organic synthesis, indicating the potential for chemical modeling and therapeutic applications (Ohloblina, 2022).
Eco-friendly Synthesis of Triazoles
Advancements in triazole synthesis focus on eco-friendly procedures, such as using microwave irradiation and easily recoverable catalysts. These methodologies offer significant advantages, including shorter reaction times and higher yields, which are crucial for the industrial synthesis of drugs. This approach aligns with the need for sustainable and efficient production methods for triazole-based pharmaceuticals (de Souza et al., 2019).
Triazole-containing Scaffolds in Drug Discovery
The pharmacological significance of 1,2,4-triazole-containing scaffolds in drug discovery against cancer, microbes, and various diseases highlights the importance of developing new synthetic strategies for these compounds. This review underlines the need for further research to access new triazole-containing scaffolds, potentially leading to the discovery of new drug candidates (Nasri et al., 2021).
Propriétés
IUPAC Name |
4-cyclopropyl-1-(2,3-difluorophenyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3/c12-8-2-1-3-10(11(8)13)16-6-9(14-15-16)7-4-5-7/h1-3,6-7H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCXVPOUFICMSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3=C(C(=CC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-([1,1'-Biphenyl]-4-yloxy)-3-(tert-butylamino)propan-2-ol hydrochloride](/img/structure/B2551665.png)



![allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate](/img/structure/B2551671.png)


![1-(4-Methylphenyl)-4-phenyl-3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-2-azetanone](/img/structure/B2551676.png)
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclooctylthiophene-2-carboxamide](/img/structure/B2551677.png)

![1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2551682.png)
